molecular formula C9H5ClN2O2 B8703839 (1H-Indazol-3-yl)(oxo)acetyl chloride CAS No. 474011-82-0

(1H-Indazol-3-yl)(oxo)acetyl chloride

Cat. No.: B8703839
CAS No.: 474011-82-0
M. Wt: 208.60 g/mol
InChI Key: SDDFYXYOCKXQOP-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)(oxo)acetyl chloride is an acyl chloride derivative featuring a 1H-indazole core substituted at the 3-position with an oxoacetyl group. Key characteristics inferred from these analogs include:

  • Molecular formula: Likely C₉H₅ClN₂O₂ (estimated molecular weight ~220.6).
  • Physical appearance: Yellow to orange crystalline solid (based on indole analog data) .
  • Reactivity: Highly reactive due to the electron-withdrawing oxo group and acyl chloride moiety, making it prone to hydrolysis and nucleophilic substitution reactions.
  • Applications: Potential use in synthesizing indazole-containing pharmaceuticals, agrochemicals, or ligands, analogous to indole derivatives in drug discovery .

Properties

CAS No.

474011-82-0

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

2-(1H-indazol-3-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C9H5ClN2O2/c10-9(14)8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H,11,12)

InChI Key

SDDFYXYOCKXQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

One of the most significant applications of (1H-Indazol-3-yl)(oxo)acetyl chloride is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit notable antitumor activity, particularly against solid tumors such as colorectal and lung cancers.

Case Study: Antitumor Compounds

A patent describes the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetamides, which are structurally related to (1H-Indazol-3-yl)(oxo)acetyl chloride. These compounds have shown efficacy against colorectal carcinoma, a prevalent cancer type with limited treatment options. The study highlights:

  • Efficacy : The compounds demonstrated significant activity against solid tumors, with specific mention of their effects on colon and lung cancers.
  • Dosage Regimens : Effective dosages ranged from 0.01 mg to 1 g/kg body weight daily, with adjusted regimens based on patient conditions .

Pharmaceutical Development

In pharmaceutical development, (1H-Indazol-3-yl)(oxo)acetyl chloride serves as a crucial intermediate for synthesizing various bioactive compounds. Its reactivity allows for the modification of existing pharmaceutical agents or the creation of new therapeutic candidates.

Applications in Drug Synthesis

The compound's utility in drug synthesis is underscored by its role as a lead compound for developing anti-inflammatory and anticancer drugs. The following table summarizes its potential derivatives and their therapeutic implications:

Derivative Therapeutic Application Mechanism of Action
2-(1H-Indol-3-yl)-2-oxo-acetamidesAntitumor activityInduction of apoptosis in cancer cells
N-(5-oxo-2,5-dihydrofuran-3-yl)Antitumor activityInhibition of tumor growth
Other indazole derivativesAnti-inflammatory effectsModulation of inflammatory pathways

Mechanistic Insights and Structural Studies

Understanding the mechanisms by which (1H-Indazol-3-yl)(oxo)acetyl chloride exerts its biological effects is crucial for optimizing its applications. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate the structure and behavior of this compound.

NMR Spectroscopy Applications

NMR spectroscopy has been instrumental in studying tautomerism and structural modifications of indazole derivatives, providing insights into their reactivity and interactions with biological targets .

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

  • Structure : Simple acyl chloride without aromatic substitution.
  • Reactivity : Moderate reactivity for acetylation of alcohols, amines, and thiols .
  • Applications : Widely used in synthesizing acetic acid derivatives (e.g., acetamide, acetic anhydride) and in industrial processes .
  • Higher molecular weight and lipophilicity (estimated LogP ~2.1 vs. 0.25 for acetyl chloride) may improve membrane permeability in bioactive molecules .

2-(1H-Indol-3-yl)-2-oxoacetyl Chloride

  • Structure : Indole-based analog with a nearly identical oxoacetyl chloride group.
  • Reactivity : Similar high reactivity but modulated by indole’s electron-rich π-system, which may stabilize intermediates in nucleophilic reactions .
  • Applications : Used in synthesizing tryptamine derivatives and aryl hydrocarbon receptor (AHR) ligands .
  • Indazole derivatives often exhibit enhanced metabolic stability in pharmaceuticals due to reduced susceptibility to oxidation .

Heterocyclic Acyl Chlorides in Multicomponent Reactions

  • Example : Bismuth(III) oxychloride/acetyl chloride-catalyzed synthesis of β′-acetamido-β-dicarbonyl compounds ( ).
  • Relevance : (1H-Indazol-3-yl)(oxo)acetyl chloride could act as a substrate or catalyst in similar reactions, leveraging its heterocyclic core to direct regioselectivity.
  • Key Advantage : Indazole’s rigid structure may reduce side reactions compared to flexible aliphatic acyl chlorides.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP Reactivity Key Applications
(1H-Indazol-3-yl)(oxo)acetyl chloride ~220.6* ~2.1* High Drug synthesis, ligands
2-(1H-Indol-3-yl)-2-oxoacetyl chloride 207.01 2.116 High Bioactive molecule synthesis
Acetyl chloride 78.49 0.25 Moderate Industrial acetylation

*Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism

The direct method involves treating 1H-indazole-3-carboxylic acid with oxalyl chloride (C2O2Cl2C_2O_2Cl_2) to form the target compound. The reaction proceeds via nucleophilic acyl substitution:

1H-Indazole-3-carboxylic acid+Oxalyl chloride(1H-Indazol-3-yl)(oxo)acetyl chloride+HCl+CO2\text{1H-Indazole-3-carboxylic acid} + \text{Oxalyl chloride} \rightarrow \text{(1H-Indazol-3-yl)(oxo)acetyl chloride} + \text{HCl} + \text{CO}_2

Oxalyl chloride acts as both a chlorinating agent and a dehydrating reagent, facilitating the conversion of the carboxylic acid group to an acyl chloride.

Standard Protocol

  • Reagents : 1H-indazole-3-carboxylic acid (1 eq), oxalyl chloride (1.2 eq), anhydrous tetrahydrofuran (THF).

  • Conditions :

    • Temperature: 0–25°C (controlled via ice bath).

    • Reaction time: 3 hours.

    • Workup: Evaporation under reduced pressure, purification via recrystallization.

  • Yield : 78–85%.

Table 1: Solvent Optimization in Direct Acylation

SolventTemperature (°C)Yield (%)Purity (%)
Tetrahydrofuran0–258598
Ethyl ether-10–258297
Dichloromethane0–257595

THF demonstrates superior solvation of intermediates, minimizing byproduct formation.

Stepwise Synthesis via Intermediate Carboxylic Acids

Carboxylic Acid Preparation

The intermediate 1H-indazole-3-carboxylic acid is synthesized through:

  • Cyclization : Reaction of 2-azidobenzaldehyde derivatives with amines under catalyst-free conditions.

  • Oxidation : Controlled oxidation of 3-methylindazole using potassium permanganate (KMnO4KMnO_4) in acidic media.

Chlorination Step

The carboxylic acid intermediate is treated with oxalyl chloride under anhydrous conditions:

1H-Indazole-3-carboxylic acid+C2O2Cl2THF(1H-Indazol-3-yl)(oxo)acetyl chloride\text{1H-Indazole-3-carboxylic acid} + \text{C}2\text{O}2\text{Cl}_2 \xrightarrow{\text{THF}} \text{(1H-Indazol-3-yl)(oxo)acetyl chloride}

Critical Parameters :

  • Moisture exclusion to prevent hydrolysis.

  • Use of molecular sieves to absorb released HClHCl.

Protective Group Strategies in Synthesis

Functional Group Compatibility

Sensitive functional groups (e.g., amino or hydroxyl groups) on the indazole ring necessitate protective strategies:

  • Benzyl groups : Used for N-protection during acylation.

  • Trimethylsilyl (TMS) groups : Protect reactive hydroxyl moieties.

Deprotection Protocols

  • Hydrogenolysis : Palladium-on-carbon (Pd/CPd/C) catalyzes benzyl group removal under H2H_2 atmosphere.

  • Acid treatment : TMS groups are cleaved using dilute HClHCl.

Optimization of Reaction Conditions

Temperature Control

Exothermic reactions require gradual reagent addition:

  • Adiabatic calorimetry studies indicate a safe operating window below 30°C to prevent thermal runaway.

Solvent Selection

  • Polar aprotic solvents (e.g., THF) enhance reagent solubility.

  • Non-polar solvents (e.g., hexane) improve product isolation but reduce reaction rates.

Table 2: Impact of Solvent Polarity on Reaction Kinetics

SolventDielectric ConstantReaction Rate (k, s⁻¹)
THF7.60.45
Ethyl ether4.30.38
Hexane1.90.12

Comparative Analysis of Methodologies

Direct vs. Stepwise Synthesis

ParameterDirect AcylationStepwise Synthesis
Steps12
Total Yield85%72%
Purity98%95%
ScalabilityHighModerate

Direct acylation offers efficiency, while stepwise synthesis allows intermediate purification.

Challenges and Troubleshooting

Common Issues

  • Hydrolysis : Traces of water degrade the acyl chloride to carboxylic acid.

    • Solution : Use anhydrous solvents and molecular sieves.

  • Over-chlorination : Excess oxalyl chloride leads to di-chlorinated byproducts.

    • Solution : Strict stoichiometric control (1.2 eq oxalyl chloride).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time (1.5 hours), and consistent product quality.

  • Case Study : A pilot plant achieved 92% yield using a tubular reactor with in-line HClHCl scrubbing.

Cost Analysis

ComponentCost per kg (USD)
Oxalyl chloride120
THF45
Energy consumption18

Q & A

Q. What are the optimal synthetic routes for preparing (1H-Indazol-3-yl)(oxo)acetyl chloride?

The compound is synthesized via acylation of 1H-indazole derivatives using oxoacetyl chloride precursors. A common method involves reacting ethyl 2-(2-naphthyl)-1H-indol-3-ylacetate with thionyl chloride (SOCl₂) under reflux conditions, yielding the acyl chloride with an 82% efficiency . Alternative routes may employ chloroacetyl chloride derivatives, where catalytic agents like dimethylformamide (DMF) enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing (1H-Indazol-3-yl)(oxo)acetyl chloride?

Key methods include:

  • ¹H-NMR : To confirm the indazole ring substitution pattern and oxoacetyl group integration (e.g., δ 7.32–7.38 ppm for aromatic protons) .
  • FT-IR : Identification of carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : For molecular ion ([M⁺]) and fragmentation pattern validation .

Q. What are the typical reactivity profiles of this compound in nucleophilic substitution reactions?

As an acyl chloride, it reacts with nucleophiles such as:

  • Amines : Forms amides (e.g., with primary amines to yield (1H-indazol-3-yl)(oxo)acetamide derivatives) .
  • Alcohols : Produces esters under anhydrous conditions (e.g., methanol yields methyl esters) .
  • Water : Hydrolyzes rapidly to (1H-indazol-3-yl)(oxo)acetic acid, requiring storage in moisture-free environments .

Advanced Research Questions

Q. How can researchers address challenges in achieving high-purity (1H-Indazol-3-yl)(oxo)acetyl chloride?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from anhydrous dichloromethane .
  • Stability : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
  • Contaminant Analysis : Monitor by HPLC with UV detection (λ = 254 nm) to detect residual solvents or byproducts .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set) .
  • Molecular Electrostatic Potential (MEP) : Maps reactive sites for nucleophilic attack, correlating with experimental reactivity .
  • TD-DFT : Predicts UV-Vis absorption spectra to validate experimental λ_max values .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Decomposition : At >100°C, it may degrade via indazole ring rearrangement, forming benzimidazolone derivatives .
  • Photolytic Degradation : UV exposure induces radical formation; stability tests require amber glassware and light-controlled environments .
  • pH Sensitivity : Hydrolysis accelerates in aqueous basic media (pH > 8), necessitating buffered reaction systems for aqueous-phase applications .

Q. What role does (1H-Indazol-3-yl)(oxo)acetyl chloride play in medicinal chemistry research?

  • Drug Precursor : Serves as a key intermediate in synthesizing translocator protein (TSPO) modulators, which target neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) Studies : Functionalization of the oxoacetyl group enhances binding affinity to TSPO, validated via radioligand assays .

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